Cas no 787548-03-2 (Regrelor)

Regrelor structure
Regrelor structure
Product name:Regrelor
CAS No:787548-03-2
MF:C22H25N6O8P
MW:532.443065404892
CID:2661988
PubChem ID:11273179

Regrelor Chemical and Physical Properties

Names and Identifiers

    • [(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl dihydrogen phosphate
    • Regrelor
    • Q6C8TY6SW1
    • Regrelor [INN]
    • GTPL1770
    • INS 50589
    • BDBM50371580
    • DB05553
    • Q27088528
    • [(2S,3aR,4R,6R,6aR)-6-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[4,3-d][1,3]dioxol-4-yl]methyl dihydrogen phosphate
    • regrelorum
    • DTXCID00151763
    • DTXSID80229272
    • ADENOSINE, N-((ETHYLAMINO)CARBONYL)-2',3'-O-((1S,2E)-3-PHENYL-2-PROPENYLIDENE)-, 5'-(DIHYDROGEN PHOSPHATE)
    • INS-50589
    • ((2S,3aR,4R,6R,6aR)-6-(6-(ethylcarbamoylamino)purin-9-yl)-2-((E)-2-phenylethenyl)-3a,4,6,6a-tetrahydrofuro(4,3-d)(1,3)dioxol-4-yl)methyl dihydrogen phosphate
    • 787548-03-2
    • UNII-Q6C8TY6SW1
    • N-(ETHYLCARBAMOYL)-2',3'-O-((1S,2E)-3-PHENYLPROP-2-EN-1-YLIDENE)ADENOSINE 5'-(DIHYDROGEN PHOSPHATE)
    • CHEMBL1162175
    • NS00071878
    • {[(2S,3aR,4R,6R,6aR)-6-{6-[(ethylcarbamoyl)amino]-9H-purin-9-yl}-2-(2-phenylethenyl)-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methoxy}phosphonic acid
    • (((2S,3aR,4R,6R,6aR)-6-(6-((ethylcarbamoyl)amino)-9H-purin-9-yl)-2-(2-phenylethenyl)-tetrahydro-2H-furo(3,4-d)(1,3)dioxol-4-yl)methoxy)phosphonic acid
    • Inchi: 1S/C22H25N6O8P/c1-2-23-22(29)27-19-16-20(25-11-24-19)28(12-26-16)21-18-17(14(34-21)10-33-37(30,31)32)35-15(36-18)9-8-13-6-4-3-5-7-13/h3-9,11-12,14-15,17-18,21H,2,10H2,1H3,(H2,30,31,32)(H2,23,24,25,27,29)/b9-8+/t14-,15+,17-,18-,21-/m1/s1
    • InChI Key: NXHAXEBZOXCDKD-XIXRRVGJSA-N
    • SMILES: P(=O)(O)(O)OC[C@@H]1[C@@H]2[C@H]([C@H](N3C=NC4C(NC(NCC)=O)=NC=NC3=4)O1)O[C@@H](/C=C/C1C=CC=CC=1)O2

Computed Properties

  • Exact Mass: 532.14714877g/mol
  • Monoisotopic Mass: 532.14714877g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 8
  • Complexity: 872
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 179

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